AZD-7762 Hydrochloride: An In-Depth Technical Guide on the Mechanism of Action
AZD-7762 Hydrochloride: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-7762 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Checkpoint Kinase 2 (Chk2).[1] These kinases are critical components of the DNA damage response (DDR) pathway, responsible for inducing cell cycle arrest to allow for DNA repair.[2] By inhibiting Chk1 and Chk2, AZD-7762 abrogates the S and G2/M checkpoints, forcing cells with damaged DNA to enter mitosis prematurely, a process that can lead to mitotic catastrophe and apoptosis.[3] This mechanism of action makes AZD-7762 a powerful chemosensitizing and radiosensitizing agent, particularly in tumors with a deficient G1 checkpoint, which are more reliant on the S and G2 checkpoints for survival.[4] This technical guide provides a comprehensive overview of the mechanism of action of AZD-7762, including its biochemical activity, cellular effects, and preclinical efficacy, supported by detailed experimental protocols and quantitative data.
Core Mechanism of Action: Chk1/Chk2 Inhibition
AZD-7762 functions as a dual inhibitor of Chk1 and Chk2, binding to the ATP-binding site of these kinases in a reversible, competitive manner.[5][6] In response to DNA damage, upstream kinases such as ataxia-telangiectasia mutated (ATM) and ataxia telangiectasia and Rad3-related (ATR) are activated. These kinases then phosphorylate and activate Chk1 and Chk2.[2] Activated Chk1 and Chk2, in turn, phosphorylate a range of downstream targets to enforce cell cycle arrest. A key substrate is the Cdc25 family of phosphatases. Phosphorylation of Cdc25 by Chk1/Chk2 leads to its inactivation and degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the cell cycle.[3]
By inhibiting Chk1 and Chk2, AZD-7762 prevents the inactivation of Cdc25 phosphatases.[3] This leads to the activation of CDKs, overriding the DNA damage-induced cell cycle arrest and compelling the cell to enter mitosis despite the presence of unrepaired DNA damage. This forced mitotic entry often results in chromosomal instability and ultimately, cell death.[3]
Quantitative Data Summary
The potency and selectivity of AZD-7762 have been characterized in various in vitro assays. The following tables summarize key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 for Chk1 | 5 nM | Scintillation Proximity Assay | [3][5] |
| IC50 for Chk2 | 5 nM | In vitro kinase assay | [1] |
| Ki for Chk1 | 3.6 nM | Kinetic Characterization | [5][6] |
| EC50 for G2 Checkpoint Abrogation | 10 nM | Checkpoint Abrogation Assay | [5][6] |
| EC50 for Cell Arrest (single agent) | 0.620 µM | Cell-based Assay | [6] |
| Kinase | Selectivity (fold vs. Chk1) | Reference |
| CAM, Yes, Fyn, Lyn, Hck, Lck | Less potent | [6] |
| CDK1/Cyclin B1 | >1000-fold | [3] |
| Other CDKs | >1000-fold | [3] |
| Various Protein Kinase C isoforms | >100-fold | [3] |
| p38 | >100-fold | [3] |
| MAPKAP Kinase 2 | >100-fold | [3] |
Detailed Experimental Protocols
Chk1 Kinase Assay
This assay quantifies the ability of AZD-7762 to inhibit the phosphorylation of a peptide substrate by recombinant human Chk1.
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Enzyme: Recombinant human Chk1 expressed as a glutathione S-transferase (GST) fusion protein in insect cells and purified by affinity chromatography.
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Substrate: A synthetic peptide, N-biotinylaminohexanoyl-KKVSRSGLYRSPMPENLNRPR, is used as the substrate for Chk1.
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Assay Principle: A scintillation proximity assay (SPA) is commonly employed. The assay measures the incorporation of radiolabeled phosphate from [γ-33P]ATP into the biotinylated peptide substrate.
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Procedure:
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Varying concentrations of AZD-7762 are added to the wells of a 384-well plate.
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A mixture of the Chk1 enzyme and the peptide substrate in assay buffer is added.
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The reaction is initiated by the addition of ATP (a mixture of unlabeled ATP and [γ-33P]ATP).
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The plate is incubated for a defined period (e.g., 2 hours) to allow the kinase reaction to proceed.
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The reaction is stopped by the addition of a buffer containing EDTA and SPA beads.
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The plate is read using a microplate scintillation counter. The proximity of the radiolabeled peptide to the scintillant in the beads generates a signal that is inversely proportional to the inhibitory activity of AZD-7762.
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Data Analysis: The IC50 value, the concentration of AZD-7762 that inhibits 50% of Chk1 activity, is determined from the dose-response curve.
Checkpoint Abrogation Assay
This cell-based assay determines the concentration of AZD-7762 required to override a DNA damage-induced G2 checkpoint.
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Cell Line: A suitable cancer cell line, such as HT29, is used.
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Assay Principle: Cells are first treated with a DNA-damaging agent to induce G2 arrest. They are then treated with AZD-7762 in the presence of a mitotic inhibitor (e.g., nocodazole). If AZD-7762 abrogates the G2 checkpoint, cells will enter mitosis and be trapped there by the mitotic inhibitor. The percentage of mitotic cells is then quantified.
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Procedure:
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Cells are seeded in 96-well plates and allowed to adhere overnight.
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A DNA-damaging agent (e.g., camptothecin) is added for a period (e.g., 2 hours) to induce the G2 checkpoint.
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The cells are then treated with a titration of AZD-7762 and a mitotic inhibitor (e.g., nocodazole) for an extended period (e.g., 20 hours).
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Cells are fixed and stained for a mitotic marker, such as phospho-histone H3 (pHH3).
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The percentage of pHH3-positive cells is determined by flow cytometry or high-content imaging.
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Data Analysis: The EC50 value, the effective concentration of AZD-7762 that causes 50% of the maximal checkpoint abrogation, is calculated.
Western Blot Analysis
Western blotting is used to assess the effect of AZD-7762 on the phosphorylation status of key proteins in the DNA damage response pathway.
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Procedure:
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Cells are treated with a DNA-damaging agent with or without AZD-7762 for a specified time.
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Cells are lysed in a suitable buffer (e.g., PhosphoSafe buffer) and protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., nitrocellulose).
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The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Chk1, Cdc25A, Cyclin A).
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The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
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The protein bands are visualized using a chemiluminescent substrate.
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In Vivo Xenograft Studies
These studies evaluate the ability of AZD-7762 to potentiate the antitumor activity of DNA-damaging agents in an animal model.
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Animal Model: Athymic nude mice bearing established human tumor xenografts (e.g., SW620, H460).
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Treatment Regimen:
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Vehicle control
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DNA-damaging agent alone (e.g., gemcitabine, irinotecan)
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AZD-7762 alone
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Combination of the DNA-damaging agent and AZD-7762
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Procedure:
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Mice are implanted with tumor cells.
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Once tumors reach a palpable size, mice are randomized into treatment groups.
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Treatments are administered according to a defined schedule. For example, the DNA-damaging agent is administered, followed by one or more doses of AZD-7762.
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Tumor volume and body weight are measured regularly.
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Data Analysis: The antitumor efficacy is assessed by comparing tumor growth inhibition between the different treatment groups.
Preclinical and Clinical Overview
Preclinical studies have consistently demonstrated that AZD-7762 potentiates the efficacy of a wide range of DNA-damaging agents, including gemcitabine, topotecan, and irinotecan, in various cancer cell lines and xenograft models.[3] The potentiation is particularly pronounced in tumor cells with p53 mutations, which lack the G1 checkpoint and are therefore more dependent on the S and G2 checkpoints for survival following DNA damage.[3]
AZD-7762 has been evaluated in Phase I clinical trials in combination with chemotherapy.[7] While these studies showed some evidence of antitumor activity, the clinical development of AZD-7762 was halted due to unpredictable cardiac toxicity.[7][8] Despite this, the extensive preclinical data for AZD-7762 have provided a strong rationale for the continued development of Chk1 inhibitors as a therapeutic strategy in oncology.
Conclusion
AZD-7762 hydrochloride is a potent and selective inhibitor of Chk1 and Chk2 that effectively abrogates DNA damage-induced cell cycle checkpoints. Its mechanism of action, which leads to mitotic catastrophe in cancer cells, has been well-characterized through a variety of in vitro and in vivo studies. While its clinical development was discontinued, the wealth of technical data generated for AZD-7762 continues to be a valuable resource for researchers in the field of DNA damage response and cell cycle control, informing the development of next-generation checkpoint inhibitors.
References
- 1. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD-7762 | Chk | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Therapeutic targeting of Chk1 in NSCLC stem cells during chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
